1-(Phenylacetyl)piperidine-4-carboxylic acid
Overview
Description
1-(Phenylacetyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It belongs to the class of piperidine derivatives and is characterized by the presence of a phenylacetyl group attached to the piperidine ring at the 4-carboxylic acid position .
Preparation Methods
The synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with phenylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Phenylacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylacetyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Phenylacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(Phenylacetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-4-piperidinecarboxylic acid: This compound has a similar piperidine ring structure but lacks the phenylacetyl group.
1-(Phenylsulfonyl)piperidine-4-carboxylic acid: This compound contains a phenylsulfonyl group instead of the phenylacetyl group.
4-Phenyl-4-piperidinecarboxylic acid: This compound has a phenyl group attached to the piperidine ring but differs in the position and nature of the substituents.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-(2-phenylacetyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPLNPLEZXHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299794 | |
Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26965-32-2 | |
Record name | 26965-32-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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